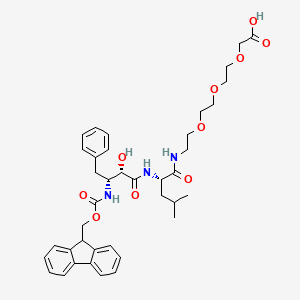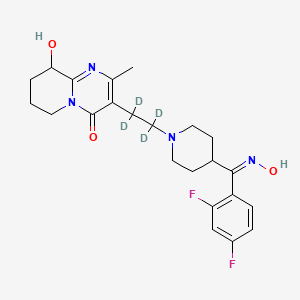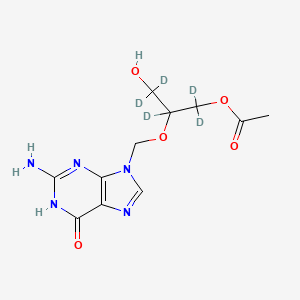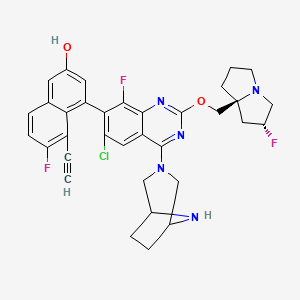
N-Palmitoylglycine-d31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Palmitoylglycine-d31 is a deuterium-labeled derivative of N-Palmitoylglycine. This compound is primarily used in scientific research due to its unique properties, which include the incorporation of stable heavy isotopes. Deuteration, the process of replacing hydrogen atoms with deuterium, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoylglycine-d31 involves the deuteration of N-Palmitoylglycine. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions often require controlled temperatures and pressures to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the deuteration level and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Palmitoylglycine-d31 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
N-Palmitoylglycine-d31 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the quantitation of drug molecules.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-Palmitoylglycine-d31 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity and metabolic stability. This can lead to changes in the pharmacokinetic and pharmacodynamic profiles of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N-Palmitoylglycine: The non-deuterated form of N-Palmitoylglycine-d31.
N-Arachidonoylglycine: Another acyl amide with similar structural properties.
N-Oleoylglycine: A related compound with a different fatty acid chain.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can enhance the compound’s stability and alter its metabolic profile, making it a valuable tool for studying drug metabolism and pharmacokinetics .
Propiedades
Fórmula molecular |
C18H35NO3 |
|---|---|
Peso molecular |
344.7 g/mol |
Nombre IUPAC |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoylamino)acetic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
Clave InChI |
KVTFEOAKFFQCCX-SAQPIRCFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)

![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
